molecular formula C7H10Cl2N2 B13455334 2-Chloro-6-ethylpyridin-4-amine hydrochloride

2-Chloro-6-ethylpyridin-4-amine hydrochloride

Cat. No.: B13455334
M. Wt: 193.07 g/mol
InChI Key: RZNZDWHNWJKMDY-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylpyridin-4-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-6-ethylpyridine derivatives.

    Oxidation: Formation of 2-chloro-6-ethylpyridine N-oxide.

    Reduction: Formation of 2-chloro-6-ethylpyridin-4-amine.

Scientific Research Applications

2-Chloro-6-ethylpyridin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A precursor in the synthesis of 2-Chloro-6-ethylpyridin-4-amine hydrochloride.

    6-Ethylpyridin-4-amine: Lacks the chlorine substituent but shares similar structural features.

    2-Chloro-4-aminopyridine: Similar in structure but differs in the position of the ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

2-chloro-6-ethylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-2-6-3-5(9)4-7(8)10-6;/h3-4H,2H2,1H3,(H2,9,10);1H

InChI Key

RZNZDWHNWJKMDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)N)Cl.Cl

Origin of Product

United States

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